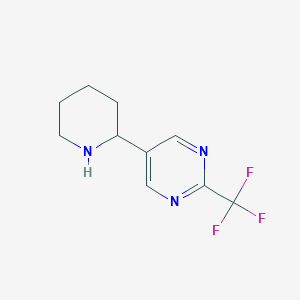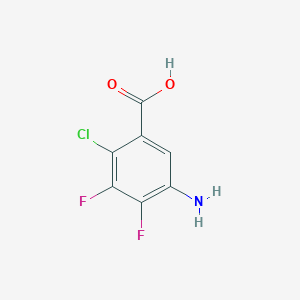![molecular formula C20H31NO3 B2812230 (3r,5r,7r)-N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)adamantane-1-carboxamide CAS No. 899730-19-9](/img/structure/B2812230.png)
(3r,5r,7r)-N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)adamantane-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound appears to contain an adamantane structure, which is a type of diamondoid and one of the most stable organic compounds. The “dioxaspiro” part suggests the presence of a spiro compound, which is a bicyclic molecule that shares one atom between the two rings .
Molecular Structure Analysis
The molecular structure would be quite complex due to the presence of the adamantane and dioxaspiro structures. The stereochemistry indicated by the (3r,5r,7r) prefix suggests that the molecule has specific spatial orientations .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific functional groups present. For example, the carboxamide group might be involved in reactions with acids or bases .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the carboxamide group might increase its polarity and potentially its solubility in water .Aplicaciones Científicas De Investigación
Antiviral Activity
Adamantane derivatives have shown significant antiviral properties, especially against influenza viruses. A microwave-assisted synthesis of N-(1-thia-4-azaspiro[4.5]decan-4-yl)carboxamide compounds with an adamantyl moiety demonstrated potent inhibitory effects against influenza A and B viruses, highlighting their potential as influenza virus fusion inhibitors by preventing the conformational change of the influenza virus hemaglutinin at low pH (Göktaş et al., 2012). Additionally, furan-substituted spirothiazolidinones were designed, synthesized, and evaluated as antiviral agents against influenza A/H3N2 virus, with some analogues showing an EC50 value of about 1 µM, indicating their role in inhibiting the virus membrane fusion process (Apaydın et al., 2021).
Antibacterial and Antifungal Activity
Adamantane derivatives have also been explored for their antibacterial and antifungal activities. Novel adamantane derivatives showed promising antimicrobial activity against Staphylococcus aureus, Bacillus sp., Micrococcus flavus, and Enterococcus faecium, with minimal inhibitory concentration (MIC) values indicating potent antibacterial effects (Orzeszko et al., 2000). Furthermore, new N′-heteroarylidene-1-carbohydrazide derivatives exhibited broad-spectrum antibacterial activity with MIC values around 0.5–2.0 μg/mL, alongside weak or moderate antifungal activity against Candida albicans (Al-Wahaibi et al., 2020).
Material Science Applications
In materials science, adamantane derivatives have been incorporated into polyamides and polyamide-imides to enhance their physical properties. New polyamides containing adamantyl and diamantyl moieties exhibited high glass transition temperatures (Tgs) and thermal stability, suggesting their utility in high-performance materials (Chern et al., 1998). Adamantane-containing polyamide-imides displayed good solubility in various solvents, amorphous nature, and high thermal stability, making them suitable for applications requiring transparent, flexible, and tough films (Liaw & Liaw, 2001).
Pharmacological Studies
Pharmacological evaluations of adamantane derivatives have highlighted their potential as dopamine agonists and neuroprotective agents. Spirodecane derivatives with adamantane were assessed for dopamine agonist activity, showing potent effects in peripheral assays, although central nervous system activity was not observed (Brubaker & Colley, 1986). Moreover, fluorescent heterocyclic adamantane amines demonstrated multifunctional neuroprotective activity, indicating their potential application in neuroprotection (Joubert et al., 2011).
Direcciones Futuras
Propiedades
IUPAC Name |
N-(1,4-dioxaspiro[4.5]decan-3-ylmethyl)adamantane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31NO3/c22-18(19-9-14-6-15(10-19)8-16(7-14)11-19)21-12-17-13-23-20(24-17)4-2-1-3-5-20/h14-17H,1-13H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDNJBRLTOHKLRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)OCC(O2)CNC(=O)C34CC5CC(C3)CC(C5)C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)adamantane-1-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

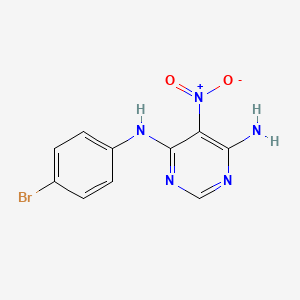


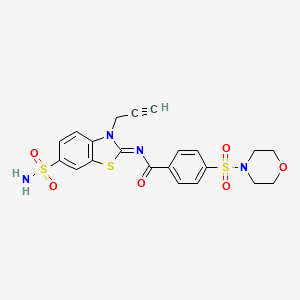
![7-Bromospiro[3.4]octane](/img/structure/B2812154.png)
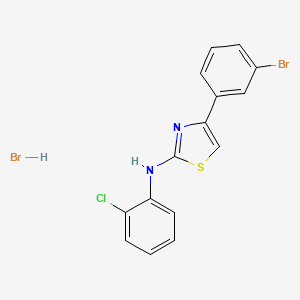
![2-[(2-fluorophenyl)methylsulfanyl]-6-methyl-7,8-dihydro-5H-1,6-naphthyridine-3-carbonitrile](/img/structure/B2812161.png)
![3-ethyl-N-(2-methoxybenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B2812162.png)
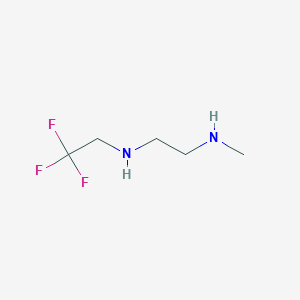
![(1R,5S)-8-((4-fluoro-3-methylphenyl)sulfonyl)-3-(methylthio)-8-azabicyclo[3.2.1]octane](/img/structure/B2812164.png)
